5-(2-Fluorophenyl)isoxazol-3-ol
Description
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-2-1-3-6(7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
VBVUVOFYUKJZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NO2)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 2 Fluorophenyl Isoxazol 3 Ol and Its Analogs
Classical and Established Synthetic Approaches to Isoxazol-3-ols and Substituted Isoxazoles
Established methods for synthesizing the isoxazole (B147169) core often involve cycloaddition reactions or cyclizations mediated by hydroxylamine (B1172632). These approaches provide reliable access to a variety of substituted isoxazoles.
Nitrile Oxide Cycloadditions
A primary and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. beilstein-journals.orgnih.gov This reaction, a type of 1,3-dipolar cycloaddition, is a powerful tool for constructing the five-membered isoxazole ring. mdpi.comnih.gov The nitrile oxide, acting as the dipole, reacts with a dipolarophile (the alkyne or alkene) to form the heterocyclic ring. nih.gov
The regioselectivity of this cycloaddition can be a challenge, often leading to a mixture of isomers, particularly when using terminal alkynes. beilstein-journals.orgchemrxiv.org However, methods have been developed to control the regioselectivity, for instance, through the use of copper catalysts, which can also allow the reaction to proceed at room temperature. chemrxiv.org The reaction conditions, including temperature and the choice of base, can significantly influence the outcome and yield. beilstein-journals.org For example, the use of organocatalysts in an enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides has been reported, though it may require longer reaction times and higher temperatures. beilstein-journals.org
Nitrile oxides are typically generated in situ from various precursors. Common methods for their generation include:
Dehydrohalogenation of hydroximoyl chlorides. nih.govchemrxiv.org
Oxidation of aldoximes. nih.gov
Dehydration of primary nitro compounds. nih.gov
The choice of precursor and generation method can be tailored to the specific substrate and desired isoxazole product.
Hydroxylamine-Mediated Cyclizations
Another cornerstone in isoxazole synthesis is the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents. youtube.comnanobioletters.com This condensation reaction provides a direct and often high-yielding route to the isoxazole ring. youtube.com The process involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com
This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. nih.gov For instance, the reaction of β-ketoesters with hydroxylamine can lead to the formation of isoxazol-5-ones, which are valuable intermediates for further functionalization. mdpi.comnih.gov The reaction conditions can be varied, with some syntheses proceeding in aqueous media, highlighting the method's adaptability and potential for greener chemical processes. nih.gov The cyclization of chalcones with hydroxylamine hydrochloride in an alkaline medium is another example of this approach, leading to a variety of isoxazole compounds. nih.gov
The versatility of this method is further demonstrated by the range of starting materials that can be employed, including:
1,3-diketones nanobioletters.com
β-ketoesters nih.gov
β-ketoamides beilstein-journals.org
Chalcones nih.gov
Metal-Catalyzed Cycloisomerizations
Metal-catalyzed cycloisomerization reactions have emerged as a powerful and efficient strategy for the synthesis of substituted isoxazoles. researchgate.net Gold catalysts, in particular, have shown significant utility in this area. researchgate.netthieme-connect.com These reactions typically involve the cyclization of α,β-acetylenic oximes. researchgate.netlookchem.com
Gold(III) chloride (AuCl₃) has been effectively used as a catalyst for the cycloisomerization of various α,β-acetylenic oximes, affording isoxazoles in good to excellent yields under moderate reaction conditions. researchgate.netthieme-connect.comlookchem.com This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by strategically placing substituents on the starting acetylenic oxime. researchgate.netthieme-connect.com The proposed mechanism involves the π-activation of the alkyne by the gold catalyst, followed by a 5-endo-dig cyclization to form a vinyl gold intermediate, which then undergoes protodeauration to yield the isoxazole product. thieme-connect.com
Other metal catalysts, such as those based on copper, have also been employed in isoxazole synthesis. organic-chemistry.org For example, a copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org Additionally, gold-catalyzed reactions of ynamides with isoxazoles have been developed, offering a divergent route to various functionalized N-containing heterocycles. rsc.org
Advanced and Regioselective Synthesis of 5-(2-Fluorophenyl)isoxazol-3-ol Derivatives
The introduction of fluorine into the isoxazole ring can significantly impact the compound's biological properties. nih.gov Therefore, the development of advanced and regioselective fluorination strategies is of great interest.
Electrophilic Fluorination Strategies for Isoxazole Ring Functionalization
Direct fluorination of the isoxazole ring can be achieved using electrophilic fluorinating agents. academie-sciences.fr Selectfluor® (F-TEDA-BF₄) is a commonly used reagent for this purpose due to its stability and ease of handling. enamine.netref.ac.uk
The regioselectivity of electrophilic fluorination on the isoxazole ring is highly dependent on the substitution pattern of the starting isoxazole. For instance, direct fluorination of 3-substituted isoxazoles often occurs at the C4 position. acs.orgworktribe.com The reaction of 3,5-disubstituted isoxazoles with N-fluorobenzenesulfonimide (NFSI) in the presence of a strong base like n-butyllithium can also yield 4-fluorinated products. academie-sciences.fr
The conditions for these reactions, including the choice of fluorinating agent, base, and temperature, are crucial for achieving good yields and selectivity. academie-sciences.fr For example, while Selectfluor® may not be effective under certain conditions, NFSI can provide the desired fluorinated product. academie-sciences.fr
Table 1: Electrophilic Fluorination of Isoxazoles
| Starting Material | Fluorinating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 3,5-disubstituted isoxazole | NFSI | 4-fluoro-3,5-disubstituted isoxazole | 60-62% | academie-sciences.fr |
Ring-Opening Fluorination and Subsequent Transformations
An innovative approach to synthesizing fluorinated compounds involves the ring-opening fluorination of isoxazoles. researchgate.netnih.govacs.org This method utilizes an electrophilic fluorinating agent, such as Selectfluor®, to induce fluorination followed by cleavage of the N-O bond in the isoxazole ring. researchgate.netnih.govorganic-chemistry.org This reaction typically requires a C4-substituted isoxazole to proceed effectively. organic-chemistry.orgacs.org
The treatment of C4-substituted isoxazoles with Selectfluor® leads to the formation of α-fluorocyanoketones. nih.govorganic-chemistry.org This transformation is believed to occur through an electrophilic aromatic fluorination at the C4 position, followed by deprotonation and subsequent ring opening. researchgate.net The resulting α-fluorocyanoketones are versatile intermediates that can be further transformed into a variety of other fluorinated compounds. nih.govorganic-chemistry.org
This methodology offers several advantages, including mild reaction conditions and good functional group tolerance. researchgate.netnih.govorganic-chemistry.org It provides a novel route to tertiary fluorinated carbonyl compounds from readily available isoxazole precursors. researchgate.netnih.gov
Table 2: Ring-Opening Fluorination of Isoxazoles
| Starting Isoxazole | Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| 4-Methyl-5-phenylisoxazole | Selectfluor® | α-fluoro-α-methyl-β-oxobenzonitrile | Forms α-fluorocyanoketone | acs.org |
Synthesis of 5-Fluoroalkyl-substituted Isoxazoles from Halogenoximes
A significant advancement in the synthesis of 5-fluoroalkyl-substituted isoxazoles involves the use of functionalized halogenoximes. nih.govenamine.net Research has demonstrated a comprehensive and scalable method for producing these valuable compounds.
A one-pot, metal-free [3+2] cycloaddition reaction has been developed for the preparation of 5-trifluoromethylisoxazoles. nih.govresearchgate.net This method utilizes the reaction of CF₃-substituted alkenes with halogenoximes that bear various functional groups, including ester, bromo, chloromethyl, and protected amino groups. nih.govresearchgate.net The resulting 3,5-disubstituted isoxazoles are obtained in a regioselective manner with good to excellent yields, and the process has been successfully scaled up to produce over 100 grams of the target compounds. nih.govresearchgate.net
For the synthesis of 5-fluoromethyl- and 5-difluoromethylisoxazoles, a late-stage deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives has been employed. nih.govresearchgate.net These precursors are themselves prepared through a metal-free cycloaddition of halogenoximes and propargylic alcohol. nih.govresearchgate.net An alternative and often more convenient route to 5-fluoromethylisoxazoles is through nucleophilic substitution on 5-bromomethyl derivatives. nih.govresearchgate.net Furthermore, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent provides a pathway to (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.gov
The versatility of this methodology is highlighted by its application to amino acid-derived chloroximes, leading to the formation of 5-(trifluoromethyl)isoxazoles bearing a protected amino function in yields ranging from 40% to 95%. nih.gov
Table 1: Synthesis of 5-(Trifluoromethyl)isoxazoles from Halogenoximes and CF₃-substituted Alkenes
| Halogenoxime Substituent | Alkene | Product Yield | Reference |
|---|---|---|---|
| Ester | CF₃-substituted alkene | Good to Excellent | nih.gov |
| Bromo | CF₃-substituted alkene | Good to Excellent | nih.gov |
| Chloromethyl | CF₃-substituted alkene | Good to Excellent | nih.gov |
| Protected Amino | CF₃-substituted alkene | 40-95% | nih.gov |
Modular and Convergent Synthetic Routes for Complex Architectures
The construction of complex molecules bearing the isoxazole core often benefits from modular and convergent synthetic strategies. These approaches allow for the independent synthesis of key fragments that are then combined in a later stage, offering flexibility and efficiency.
One-pot, multi-component reactions are a prime example of a modular approach. For instance, the synthesis of trisubstituted isoxazoles has been achieved through an uninterrupted four-step sequence starting from readily available propargylic alcohols, utilizing sequential iron and palladium catalysis. nih.gov This method streamlines the assembly of complex isoxazoles by telescoping multiple transformations into a single operation. nih.gov
Another strategy involves the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with alkynes. nih.govnih.govresearchgate.net This "click chemistry" approach is highly modular, as the substituents on both the nitrile oxide precursor and the alkyne can be varied independently to generate a library of diverse isoxazole analogs. nih.govresearchgate.net For example, a one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ-generated nitrile oxides, yields isoxazoles in good yields. rsc.org
Furthermore, the development of fused heterocyclic systems demonstrates a convergent approach. Facile and efficient pathways have been developed for preparing fused frameworks containing both isoxazole and isoquinolinone rings. nih.gov These syntheses often rely on an initial 1,3-dipolar cycloaddition to form the isoxazole ring, followed by subsequent cyclization reactions to construct the adjoining heterocyclic system. nih.gov
Sustainable and Green Chemistry Approaches in Isoxazole Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for isoxazole synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Ultrasonic-Assisted Syntheses
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for promoting the synthesis of isoxazoles. elifesciences.org Ultrasound irradiation can enhance reaction rates, improve yields, and often allows for milder reaction conditions. nih.govelifesciences.org
An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation has been reported, which proceeds without the need for a catalyst. nih.gov This method offers advantages such as easier work-up, mild reaction conditions, high yields, and shorter reaction times. nih.gov In one-pot cascade reactions, ultrasonication has been utilized for the formation of isoxazole derivatives in water, further enhancing the green credentials of the synthesis. rsc.org For example, the reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes in water at 80°C under ultrasonication, with DABCO as a catalyst, provides a pathway to polysubstituted isoxazoles. rsc.org The use of ultrasound has also been shown to be beneficial in the synthesis of imidazolium (B1220033) and pyridinium (B92312) salts, suggesting its broad applicability in heterocyclic chemistry. nih.gov
Table 2: Examples of Ultrasonic-Assisted Isoxazole Synthesis
| Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Chalcones, Hydroxylamine Hydrochloride | - | 3,5-Disubstituted isoxazoles | Shorter reaction time, high yields | nih.gov |
| Ethyl nitroacetate, Aromatic aldehydes | DABCO, Water, 80°C | Polysubstituted isoxazoles | One-pot cascade reaction | rsc.org |
| Hydrazides, Cyanogen bromide | K₂CO₃, Ethanol | 1,3,4-Oxadiazol-2-amines | High yields (81-93%) | nih.gov |
Aqueous Medium Reactions and Bio-Based Catalysis
Performing organic reactions in water as a solvent is a key aspect of green chemistry. Several methods for synthesizing isoxazoles in aqueous media have been developed, often leading to simplified work-up procedures and reduced environmental impact. enamine.netnih.gov
A clean and efficient synthesis of 5-arylisoxazole derivatives has been achieved through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for a catalyst. enamine.netnih.gov This method is characterized by mild reaction conditions and high yields. enamine.netnih.gov Furthermore, 3,4,5-trisubstituted isoxazoles can be synthesized in an aqueous medium at room temperature via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. nih.gov The use of an oxidizing agent like oxone in water allows for the cycloaddition of nitrile oxides generated from aldoximes with alkynes. rsc.org
Bio-based catalysis represents another frontier in green chemistry. The use of enzymes as catalysts can offer high selectivity and mild reaction conditions. An interesting example is the enzymatic synthesis of two isoxazolylalanine isomers, β-(isoxazolin-5-on-2-yl)-L-alanine and β-(isoxazolin-5-on-4-yl)-L-alanine, which are derived from O-acetyl-L-serine and isoxazolin-5-one (B1206914) by the action of cysteine synthases. nih.gov Additionally, lipase (B570770) has been reported as a biocatalyst for the one-pot multicomponent reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in water to produce 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. researchgate.net
Metal-Free Cycloadditions and Organocatalysis
The use of transition metals as catalysts in cycloaddition reactions, while effective, can present issues related to cost, toxicity, and contamination of the final product. nih.govrsc.org Consequently, the development of metal-free synthetic routes to isoxazoles is a significant area of research. nih.govresearchgate.netrsc.org
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis and can often be performed under metal-free conditions. nih.govresearchgate.net For instance, the reaction can be promoted by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov A one-pot, cascade reaction of α-azido acrylates and aromatic oximes provides an efficient and straightforward metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org
Organocatalysis, the use of small organic molecules as catalysts, offers a powerful alternative to metal-based systems. Various organocatalysts have been employed for the synthesis of isoxazole derivatives. For example, DABCO has been used to catalyze the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and 2H-chromene-3-carbaldehydes to produce chromenyl isoxazolones. researchgate.net Propylamine-functionalized cellulose (B213188) has also been used as a catalyst in a three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com The use of hypervalent iodine(III) species as oxidants has enabled the oxidative cycloaddition of aldoximes with alkenes or alkynes in a metal-free manner. mdpi.com
Table 3: Selected Metal-Free and Organocatalytic Methods for Isoxazole Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | DBU | Nitrile oxides, Alkynes | 3,5-Disubstituted isoxazoles | nih.gov |
| Cascade Reaction | None (metal-free) | α-Azido acrylates, Aromatic oximes | 3,4,5-Trisubstituted isoxazoles | organic-chemistry.org |
| Three-Component Reaction | DABCO | Ethyl acetoacetate, Hydroxylamine hydrochloride, Aldehydes | Chromenyl isoxazolones | researchgate.net |
| Three-Component Reaction | Propylamine-functionalized cellulose | β-Keto esters, Hydroxylamine hydrochloride, Aldehydes | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |
| Oxidative Cycloaddition | Hypervalent iodine(III) species | Aldoximes, Alkenes/Alkynes | Fused isoxazoles | mdpi.com |
Reactivity and Mechanistic Chemical Transformations of the 5 2 Fluorophenyl Isoxazol 3 Ol Scaffold
Ring-Opening and Rearrangement Reactions
The isoxazole (B147169) ring, while aromatic, can undergo ring-opening and rearrangement reactions under various conditions, serving as a masked form of a 1,3-dicarbonyl equivalent. rsc.org These transformations are pivotal for the synthesis of other heterocyclic systems.
Transition metal catalysis has emerged as a powerful tool for the functionalization and rearrangement of isoxazoles. researchgate.net For instance, rhodium-catalyzed reactions of isoxazoles with diazo compounds can lead to the insertion of a carbene into the N-O bond, resulting in ring expansion to form 1,3-oxazines. researchgate.net Computational studies on rhodium carbenoid insertion into isoxazoles suggest that the reaction proceeds through the formation of isoxazolium N-ylides, which then open to (3Z)-1-oxa-5-azahexa-1,3,5-trienes, followed by a 6π-electrocyclization. researchgate.net
Metal-catalyzed isomerization of 5-heteroatom-substituted isoxazoles represents a novel pathway to 2H-azirine derivatives. organic-chemistry.org Catalysts such as rhodium(II) carboxylates and iron(II) chloride have been effectively employed for this transformation. organic-chemistry.org Specifically, Rh₂(Piv)₄ has shown high efficacy for the isomerization of esters and amides, while FeCl₂·4H₂O is optimal for thioesters. organic-chemistry.org This method is scalable and provides access to 2-halo-2H-azirine-2-carboxylic acid derivatives, which are valuable synthetic intermediates. organic-chemistry.org
The table below summarizes representative metal-catalyzed ring-opening and rearrangement reactions of the isoxazole scaffold.
| Catalyst | Reactant | Product Type | Reference |
| Rhodium(II) Carboxylates | 5-Heteroatom-substituted 4-haloisoxazoles | 2-Halo-2H-azirine-2-carboxylic acid esters and amides | organic-chemistry.org |
| Iron(II) Chloride | 5-Heteroatom-substituted 4-haloisoxazoles (thioesters) | 2-Halo-2H-azirine-2-carboxylic acid thioesters | organic-chemistry.org |
| Rhodium Carbene | Isoxazoles and Diazo Compounds | 1,3-Oxazines | researchgate.net |
Substitution Reactions and Functional Group Interconversions on the Isoxazole Ring
The isoxazole ring and its substituents can undergo a variety of substitution and functional group interconversion reactions, allowing for the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution on the Fluorophenyl Moiety
The 2-fluorophenyl group attached to the isoxazole ring is subject to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The specific position of substitution on the fluorophenyl ring will be influenced by both the directing effect of the fluorine atom and the isoxazole ring itself.
Derivatization at the Hydroxyl and Other Positions
The hydroxyl group at the 3-position of the isoxazole ring is a key site for derivatization. It can be converted into a variety of other functional groups, such as esters and ethers, to modify the compound's properties. nih.gov
Furthermore, other positions on the isoxazole ring can be functionalized. For example, isoxazole-5-carbaldehydes can be prepared and subsequently reacted to form other derivatives. nih.govsigmaaldrich.com The reduction of an ester moiety at a different position on the isoxazole ring using a reducing agent like lithium aluminium hydride can yield an alcohol. rsc.org
The following table outlines some common derivatization reactions of the isoxazole scaffold.
| Starting Material | Reagent | Product | Reference |
| Isoxazole-linked ester | Lithium aluminium hydride | Isoxazole-linked alcohol | rsc.org |
| Isoxazole-5-carbaldehyde | Ruppert-Prakash reagent | (β,β,β-trifluoro-α-hydroxyethyl)isoxazole | nih.gov |
| 5-Hydroxymethylisoxazole | Deoxofluorinating agent | 5-Fluoromethylisoxazole | nih.govnih.gov |
Oxidation and Reduction Pathways
The isoxazole ring can participate in both oxidation and reduction reactions. A common transformation is the reduction of the isoxazole to an isoxazoline. Conversely, isoxazolines can be oxidized to isoxazoles. researchgate.net For instance, the oxidation of 3,5-diarylisoxazolines to the corresponding 3,5-diarylisoxazoles can be achieved using manganese dioxide (MnO₂). researchgate.net
A novel approach for the synthesis of isoxazoles involves a cascade reaction starting with the oxidation of propargylamines to oximes, followed by a copper(I)-mediated intramolecular cyclization. acs.org This method is efficient and allows for the construction of a variety of substituted isoxazoles. acs.org
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the isoxazole scaffold is a suitable substrate for such transformations. researchgate.net
Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, selectively functionalizing the 5-position. researchgate.netnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a silver-based activator to couple the isoxazole with an aryl iodide. researchgate.net This methodology provides a direct route to 5-arylisoxazoles. researchgate.netnih.gov
Nickel-catalyzed C-N cross-coupling reactions have also been developed, where 5-alkoxy/phenoxy isoxazoles act as aminating reagents through N-O bond cleavage to produce (Z)-N-aryl β-enamino esters. rsc.org
The table below provides examples of metal-catalyzed coupling reactions involving the isoxazole core.
| Reaction Type | Catalyst | Coupling Partners | Product | Reference |
| Direct C-H Arylation | Palladium(II) chloride bis(acetonitrile) / DPPBz | Isoxazole and Aryl Iodide | 5-Arylisoxazole | researchgate.net |
| C-N Cross-Coupling | Nickel Catalyst | 5-Alkoxy/phenoxy isoxazole and Organoboronic Acid | (Z)-N-aryl β-enamino ester | rsc.org |
| Annulation | Transition Metal Catalyst | Isoxazole and Alkyne | N-heterocycles | rsc.org |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., ¹H, ¹³C, STD NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 5-(2-Fluorophenyl)isoxazol-3-ol, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while advanced techniques like Saturation Transfer Difference (STD) NMR can probe its interactions with biomolecules.
¹H NMR: In a typical ¹H NMR spectrum of 5-(2-Fluorophenyl)isoxazol-3-ol, the protons on the fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The isoxazole (B147169) ring possesses a single proton, which would appear as a singlet. The hydroxyl (OH) proton is also expected, though its chemical shift can be broad and variable depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 5-(2-Fluorophenyl)isoxazol-3-ol would show distinct signals for the carbons of the isoxazole ring and the fluorophenyl ring. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). While specific spectral data for this exact compound is not publicly available, data from closely related analogues like 5-(substituted-phenyl)-3-phenylisoxazoles can provide expected chemical shift ranges. rsc.org For instance, the carbons of the isoxazole ring typically resonate at approximately δ 170 (C5), δ 163 (C3), and δ 97 (C4) ppm. rsc.org
Saturation Transfer Difference (STD) NMR: STD NMR is a powerful ligand-based NMR technique used to identify which parts of a small molecule are in close contact with a large protein receptor. nih.govresearchgate.net In this method, selective saturation of the protein's protons is transferred to the protons of a bound ligand. nih.gov By comparing the normal ¹H NMR spectrum with the STD spectrum, the protons of the ligand that are closest to the protein surface can be identified, revealing the binding epitope. researchgate.net While no specific STD NMR studies on 5-(2-Fluorophenyl)isoxazol-3-ol have been reported, this technique would be highly valuable for investigating its potential interactions with biological targets, such as enzymes or receptors. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Fluorophenyl)isoxazol-3-ol Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| Isoxazole-H4 | ¹H NMR | ~6.5 - 7.0 | Singlet |
| Fluorophenyl-H | ¹H NMR | ~7.2 - 8.0 | Multiplets with H-F coupling |
| OH | ¹H NMR | Variable, broad | Exchangeable proton |
| Isoxazole-C3 | ¹³C NMR | ~160 - 165 | Carbon attached to N and OH |
| Isoxazole-C4 | ¹³C NMR | ~95 - 100 | Protonated isoxazole carbon |
| Isoxazole-C5 | ¹³C NMR | ~168 - 172 | Carbon attached to phenyl ring |
| Fluorophenyl-C | ¹³C NMR | ~115 - 165 | Signals will show C-F coupling |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of 5-(2-Fluorophenyl)isoxazol-3-ol (C₉H₆FNO₂). The calculated exact mass is a key piece of data for compound identification. For related compounds like 5-(2,3-dichlorophenyl)-3-phenylisoxazole, HRMS has been used to confirm the calculated mass [M+H]⁺ with high precision. rsc.org For 5-(2-Fluorophenyl)isoxazol-3-ol, the expected [M+H]⁺ ion would be approximately 180.0455.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for analyzing complex mixtures and for purification. When coupled with tandem mass spectrometry (MS/MS), it can provide detailed information about the fragmentation patterns of the parent ion, which is crucial for structural confirmation. nih.gov The fragmentation of the isoxazole ring often involves the cleavage of the weak N-O bond, leading to characteristic fragment ions. nih.gov
Table 2: Key Mass Spectrometry Data for 5-(2-Fluorophenyl)isoxazol-3-ol
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol chemenu.com |
| Predicted [M+H]⁺ (HRMS) | 180.0455 |
| Predicted [M-H]⁻ (HRMS) | 178.0313 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-(2-Fluorophenyl)isoxazol-3-ol is expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). semanticscholar.org These characteristic peaks provide direct evidence for the presence of the key functional moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phenyl and isoxazole rings in 5-(2-Fluorophenyl)isoxazol-3-ol will exhibit characteristic π→π* transitions. Computational studies on isoxazole derivatives have been used to estimate their UV/Visible absorption spectra. researchgate.net The spectrum would likely show absorption maxima in the UV region, and the exact wavelengths would be influenced by the electronic communication between the fluorophenyl and isoxazol-3-ol systems.
Table 3: Predicted Characteristic IR and UV-Vis Absorption Data Note: These are predicted values based on typical functional group absorptions.
| Spectroscopy | Functional Group / Transition | Predicted Absorption Range |
|---|---|---|
| IR | O-H stretch (hydroxyl) | 3300 - 3500 cm⁻¹ (broad) |
| IR | Aromatic C-H stretch | 3000 - 3100 cm⁻¹ |
| IR | C=N stretch (isoxazole) | 1600 - 1650 cm⁻¹ |
| IR | C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |
| IR | C-F stretch | 1100 - 1200 cm⁻¹ |
| UV-Vis | π→π* transitions | ~250 - 350 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 5-(2-Fluorophenyl)isoxazol-3-ol can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the isoxazole and fluorophenyl rings and the dihedral angle between them. Furthermore, this technique elucidates intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. A study on a related compound, 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, demonstrated the use of X-ray crystallography to determine its triclinic crystal system and the presence of intermolecular C–H···O hydrogen bonds. scispace.com
Thermogravimetric Analysis (TGA) and Scanning Electron Microscopy (SEM) for Morphological Characterization
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of a compound. A TGA thermogram of 5-(2-Fluorophenyl)isoxazol-3-ol would show the temperature at which the compound begins to decompose and the profile of its weight loss, providing insights into its stability at elevated temperatures.
Scanning Electron Microscopy (SEM): SEM is a technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its morphology. For 5-(2-Fluorophenyl)isoxazol-3-ol in its solid form, SEM could be used to study its crystal habit, particle size distribution, and surface topography. This information is particularly relevant in materials science and pharmaceutical development for understanding the physical properties of the solid material.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energy Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies elucidating the reaction mechanism for the synthesis of 5-(2-fluorophenyl)isoxazol-3-ol are not extensively documented in publicly available literature, the principles of this methodology are widely applied to understand the formation of similar isoxazole (B147169) rings.
Typically, the synthesis of 5-arylisoxazol-3-ols can proceed through the cycloaddition reaction of a nitrile oxide with an appropriate alkyne or via the reaction of a hydroxylamine (B1172632) with a β-ketoester. DFT calculations are instrumental in mapping the potential energy surface of such reactions. These calculations can identify the transition state structures, determine activation energies, and calculate reaction enthalpies, thereby predicting the most favorable reaction pathway. For instance, in the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives, DFT has been used to analyze the influence of different substituents on the electronic properties and reactivity of the precursors, which in turn affects the reaction's progress and yield.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery and development for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. Although specific docking studies for 5-(2-fluorophenyl)isoxazol-3-ol are not detailed, research on structurally similar isoxazole derivatives highlights their potential as ligands for various biological targets.
Molecular docking studies on various isoxazole analogues have been conducted to predict their binding modes and affinities with enzymes like topoisomerase II and cyclooxygenases (COX-1 and COX-2). prolekare.czpnrjournal.com For example, in a study on novel isoxazole derivatives, docking simulations revealed significant to moderate interactions with topoisomerase II, with some compounds showing docking scores comparable to the known anticancer drug Adriamycin. pnrjournal.com The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex.
The following table illustrates typical data obtained from molecular docking studies of isoxazole derivatives, which could be hypothetically extended to 5-(2-fluorophenyl)isoxazol-3-ol:
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Isoxazole Derivative A | Topoisomerase II | -9.0 | TYR821, GLU522 |
| Isoxazole Derivative B | COX-1 | -7.8 | ARG120, TYR355 |
| Isoxazole Derivative C | COX-2 | -8.2 | SER530, TYR385 |
Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 5-(2-fluorophenyl)isoxazol-3-ol is not available, the methodology is broadly applicable to isoxazole derivatives.
In a QSAR study, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the activity. Such models can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR analysis was performed on a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides to predict their anticancer activity against various cell lines. mdpi.com This study revealed that specific electronic and steric properties of the substituents significantly influenced the biological activity. mdpi.com
A hypothetical QSAR study on a series of 5-phenylisoxazol-3-ol (B165078) derivatives might involve the following descriptors:
| Descriptor | Description |
| LogP | Lipophilicity |
| Molecular Weight | Size of the molecule |
| Dipole Moment | Polarity of the molecule |
| HOMO Energy | Highest Occupied Molecular Orbital energy (related to electron-donating ability) |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy (related to electron-accepting ability) |
Electronic Structure Analysis and Spectroscopic Property Prediction
Computational methods are also employed to analyze the electronic structure of molecules and predict their spectroscopic properties. For 5-(2-fluorophenyl)isoxazol-3-ol, techniques like DFT can be used to calculate various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Furthermore, computational chemistry allows for the prediction of spectroscopic data, which is invaluable for the characterization of new compounds. For example, by calculating the vibrational frequencies, one can predict the infrared (IR) spectrum of 5-(2-fluorophenyl)isoxazol-3-ol. Similarly, by calculating the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like 5-(2-fluorophenyl)isoxazol-3-ol:
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - H on isoxazole ring | 6.2 | 6.1 |
| ¹³C NMR (δ, ppm) - C3 of isoxazole | 168.5 | 168.2 |
| IR Frequency (cm⁻¹) - C=N stretch | 1620 | 1615 |
| IR Frequency (cm⁻¹) - O-H stretch | 3450 | 3430 |
Biological Activity and Mechanistic Insights in Vitro and Preclinical Studies
Modulation of Enzymatic Pathways and Receptor Interactions
Protein Kinase Inhibition (e.g., PI3K, ERK 1/2, AURKA)
There is currently no available data to suggest that 5-(2-Fluorophenyl)isoxazol-3-ol acts as an inhibitor of protein kinases such as PI3K, ERK 1/2, or AURKA. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov Similarly, the ERK 1/2 pathway is central to cell signaling and is involved in cell proliferation, differentiation, and survival. embopress.org Aurora kinase A (AURKA) is a crucial protein for cell cycle regulation, and its overexpression is linked to various cancers. plos.org While numerous inhibitors for these kinases have been developed and studied, the role of 5-(2-Fluorophenyl)isoxazol-3-ol in this context remains uncharacterized.
Bacterial Serine Acetyltransferase (SAT) Inhibition
No research has been published to indicate that 5-(2-Fluorophenyl)isoxazol-3-ol inhibits bacterial serine acetyltransferase (SAT). SAT is a key enzyme in the cysteine biosynthesis pathway in bacteria, making it a potential target for novel antibacterial agents. nih.govresearchgate.net The absence of this pathway in humans suggests that its inhibitors could be selective and have a favorable safety profile. nih.gov However, the inhibitory activity of 5-(2-Fluorophenyl)isoxazol-3-ol against this enzyme has not been reported.
Cytochrome P450 Enzyme (e.g., CYP17A1) Activity Modulation
The effect of 5-(2-Fluorophenyl)isoxazol-3-ol on the activity of cytochrome P450 enzymes, specifically CYP17A1, is not documented in the current body of scientific literature. CYP17A1 is a key enzyme in the biosynthesis of steroid hormones, including androgens and cortisol, and is a target for the treatment of prostate cancer. uniprot.orgrsc.org Modulation of its activity can have significant physiological effects. nih.govnih.gov Without experimental data, the interaction between 5-(2-Fluorophenyl)isoxazol-3-ol and CYP17A1 remains unknown.
Sirtuin (SIRT1, SIRT2, SIRT3) Enzyme Inhibition
There is no evidence to suggest that 5-(2-Fluorophenyl)isoxazol-3-ol functions as an inhibitor of sirtuin enzymes SIRT1, SIRT2, or SIRT3. Sirtuins are a class of NAD+-dependent deacetylases that play important roles in various cellular processes, including gene silencing, DNA repair, and metabolism. thno.orgnih.gov Inhibition of sirtuins has been explored for its therapeutic potential in cancer and other diseases. mdpi.comnih.gov The specific activity of 5-(2-Fluorophenyl)isoxazol-3-ol against these enzymes has not been investigated.
Soluble Guanylate Cyclase (sGC) Stimulation
Currently, there are no studies indicating that 5-(2-Fluorophenyl)isoxazol-3-ol stimulates soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide signaling pathway, and its stimulation leads to vasodilation and has therapeutic applications in cardiovascular diseases. nih.govnih.gov While several sGC stimulators have been identified and are in clinical use, the activity of 5-(2-Fluorophenyl)isoxazol-3-ol in this pathway has not been reported. frontiersin.org
Notum Carboxylesterase Inhibition
The potential for 5-(2-Fluorophenyl)isoxazol-3-ol to inhibit Notum carboxylesterase has not been explored in any published research. Notum is a negative regulator of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. nih.govnih.gov Inhibition of Notum is being investigated as a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. doktornarabote.ruucl.ac.uk The interaction of 5-(2-Fluorophenyl)isoxazol-3-ol with Notum remains to be determined.
Cellular Pathway Interventions (In Vitro Models)
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Cell Lines
The potential of isoxazole (B147169) derivatives, including those structurally related to 5-(2-fluorophenyl)isoxazol-3-ol, as anticancer agents has been a subject of investigation. Studies have suggested that certain fluorophenyl-isoxazole-carboxamide derivatives may act as promising anticancer agents, particularly against hepatocellular carcinoma. nih.gov This has prompted further research into their mechanisms of action.
The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents exert their effects on cancer cells. nih.gov The process of apoptosis is complex and involves a family of proteins known as the Bcl-2 family, which can either promote or inhibit cell death. nih.gov In the context of cancer treatment, agents that can modulate the expression of these proteins to favor apoptosis are of significant interest. For instance, the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) has been shown to induce apoptosis in human colon cancer cell lines by modulating the levels of Bcl-2 family proteins. nih.govnih.gov Specifically, in cells with wild-type p53, 5-FU treatment leads to an increased expression of pro-apoptotic proteins Bax and Bak. nih.gov In cells with mutant p53, a notable increase in Bak expression is observed. nih.gov The ratio of anti-apoptotic Bcl-XL to pro-apoptotic Bax has been correlated with chemosensitivity to 5-FU. nih.gov
While direct studies on 5-(2-fluorophenyl)isoxazol-3-ol's effect on cancer cell proliferation and apoptosis are not detailed in the provided results, the investigation of related isoxazole derivatives highlights a promising area for future research. The established role of apoptosis and the Bcl-2 protein family in cancer therapy provides a framework for evaluating the anticancer potential of novel isoxazole compounds.
Mechanistic Investigations of Antioxidant Properties (e.g., Free Radical Scavenging Assays)
The antioxidant potential of isoxazole derivatives has been evaluated through various in vitro assays, with a focus on their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause cellular damage and contribute to various diseases. nih.gov Antioxidants can neutralize these free radicals, thereby mitigating oxidative stress. nih.gov
One common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govjetir.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. nih.govjetir.org
Studies on fluorophenyl-isoxazole-carboxamide derivatives, which are structurally related to 5-(2-fluorophenyl)isoxazol-3-ol, have demonstrated potent free radical scavenging activity. nih.gov For instance, certain derivatives exhibited significantly higher antioxidant potency compared to the standard antioxidant, Trolox. nih.gov The mechanism of action is believed to involve the abstraction of a hydrogen atom from the antioxidant compound by the reactive free radical. nih.gov
The presence of a hydroxyl group on the isoxazole moiety appears to be crucial for this antioxidant activity. jetir.org It is suggested that the hydroxyl group can donate a hydrogen atom, which is a key step in the radical scavenging process. jetir.org The stability of the resulting phenoxyl radical, often stabilized by resonance over the aromatic ring, is also an important factor. scienceopen.com
It is important to note that while these studies provide insights into the antioxidant potential of the isoxazole scaffold, specific data for 5-(2-fluorophenyl)isoxazol-3-ol was not present in the search results.
Table 1: DPPH Radical Scavenging Activity of Selected Fluorophenyl-isoxazole-carboxamide Derivatives
| Compound | IC50 (µg/ml) |
| Compound 2a | 0.45 ± 0.21 |
| Compound 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Data sourced from a study on fluorophenyl-isoxazole-carboxamide derivatives. nih.gov
DNA Interaction and Cleavage Studies
The interaction of small molecules with DNA is a critical area of study, particularly in the development of new therapeutic agents. These interactions can lead to the stabilization of unusual DNA structures, such as G-quadruplexes (GQs), or even cause DNA cleavage, both of which can have significant biological consequences. mdpi.com G-quadruplexes are non-canonical DNA secondary structures found in regions of the genome that are important for gene regulation, making them attractive targets for anticancer drugs. mdpi.com
Studies on ternary copper(II) complexes of isoxazole Schiff bases have shown that these compounds are capable of cleaving supercoiled plasmid DNA. nih.govresearchgate.net This cleavage activity was observed in the presence of hydrogen peroxide and UV light, suggesting an oxidative mechanism. nih.govresearchgate.net The ability of these complexes to interact with and cleave DNA highlights their potential as antitumor agents. nih.govresearchgate.net
Furthermore, investigations into other classes of compounds, such as pyrazolo[1,2-a]benzo nih.govnih.govjetir.orgdundee.ac.uktetrazin-3-one derivatives, have revealed their ability to bind to and stabilize G-quadruplex DNA in the promoter region of the c-myc oncogene. mdpi.com This interaction is thought to be a potential mechanism for their observed anticancer activity. mdpi.com The binding often involves π-π stacking interactions between the compound and the guanine (B1146940) bases of the G-quadruplex, as well as the formation of hydrogen bonds. mdpi.com
While these studies demonstrate the potential for isoxazole-containing compounds to interact with DNA, specific research on the DNA interaction and cleavage properties of 5-(2-fluorophenyl)isoxazol-3-ol is not available in the provided search results.
Structure-Activity Relationship (SAR) Studies for Mechanistic Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying different parts of a molecule and evaluating the resulting changes in potency and selectivity, researchers can design more effective and targeted therapeutic agents. dundee.ac.uknih.govmdpi.com
For isoxazole-based compounds, SAR studies have been crucial in optimizing their biological activities. For instance, in the development of allosteric RORγt inverse agonists, modifications at the C-4 and C-5 positions of the isoxazole ring were explored to improve potency and selectivity. dundee.ac.uk These studies, guided by X-ray crystallography and in silico docking, revealed that specific substitutions could enhance interactions with the target protein. dundee.ac.uk For example, a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly increase potency through additional polar interactions. dundee.ac.uk
Similarly, SAR studies on other heterocyclic compounds, such as imidazopyridine derivatives, have shown that the position of nitrogen atoms within the heterocyclic core can have a substantial impact on inhibitory activity. nih.gov Furthermore, modifications to substituent groups on aromatic rings can also fine-tune the biological effects. nih.gov
The primary goal of these SAR studies is often to optimize multiple properties simultaneously, including potency, selectivity, and pharmacokinetic profiles. dundee.ac.uknih.gov Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) analyses like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are often employed to build predictive models that can guide the design of new compounds with improved therapeutic potential. mdpi.com
While the provided search results highlight the importance and application of SAR in the context of isoxazole-containing molecules, specific SAR studies focusing on the mechanistic potency and selectivity of 5-(2-fluorophenyl)isoxazol-3-ol were not found.
Impact of Fluorine Substitution on Molecular Interactions
The introduction of a fluorine atom into a molecular scaffold, as seen in 5-(2-Fluorophenyl)isoxazol-3-ol, is a well-established strategy in medicinal chemistry to modulate a compound's biological profile. mdpi.comnih.govresearchgate.net Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can significantly alter a molecule's physicochemical characteristics, thereby influencing its interactions with biological targets. researchgate.net
The replacement of a hydrogen atom with a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This substitution is also known to increase lipophilicity, which can improve a compound's ability to cross cellular membranes. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn can affect the compound's ionization state and its binding affinity to target proteins. mdpi.com
In the context of 5-(2-Fluorophenyl)isoxazol-3-ol, the ortho-fluorine substitution on the phenyl ring is poised to create specific steric and electronic effects that can dictate its interaction with target proteins. The presence of the fluorine atom can lead to unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to a higher binding affinity and selectivity for its biological target. nih.gov Studies on other fluorinated heterocyclic compounds have demonstrated that fluorine substitution can significantly enhance biological activity compared to their non-fluorinated analogs. frontiersin.org
Table 1: Physicochemical Properties of Fluorine Influencing Molecular Interactions
| Property | Impact on Molecular Interactions | Reference |
| High Electronegativity | Alters electronic distribution, influences pKa of nearby groups, and can lead to stronger dipole-dipole interactions. | researchgate.net |
| Small van der Waals Radius | Allows for substitution of hydrogen without significant steric hindrance, enabling it to act as a bioisostere of a hydrogen atom. | researchgate.net |
| Metabolic Stability | The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life. | nih.govnih.gov |
| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. | nih.gov |
| Hydrogen Bonding | Although a weak hydrogen bond acceptor, fluorine can participate in non-traditional hydrogen bonds and other electrostatic interactions. | nih.gov |
Positional and Substituent Effects on Biological Target Modulation
The specific placement of the fluorine atom at the ortho position of the phenyl ring in 5-(2-Fluorophenyl)isoxazol-3-ol is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on related phenylisoxazole derivatives have consistently shown that the nature and position of substituents on the phenyl ring can dramatically alter their interaction with biological targets. nih.gov
For instance, research on a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed that the presence of a fluorine or trifluoromethyl group at the para position of the phenyl ring enhanced cytotoxic activity against various human cancer cell lines. nih.gov Similarly, ortho-substituted isoxazole derivatives have demonstrated potent cytotoxic effects. nih.gov This suggests that the electronic and steric properties imparted by the substituent, and its position, are crucial for modulating the compound's efficacy.
The isoxazol-3-ol ring itself is a key pharmacophore that mimics the carboxylic acid function of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. nih.gov This suggests that compounds containing this moiety may interact with GABA receptors or other related neurological targets. The permutation of heteroatoms within the isoxazole ring has been shown to have a significant effect on the GABAergic activity of related analogs. nih.gov Therefore, the combination of the isoxazol-3-ol core with the 2-fluorophenyl substituent in 5-(2-Fluorophenyl)isoxazol-3-ol likely results in a unique pharmacological profile, potentially targeting a range of biological pathways. While specific targets for this compound are not yet fully elucidated, the structural motifs present suggest potential applications as an anti-inflammatory, anticancer, or neurological agent. nih.govnih.gov
Table 2: Influence of Phenyl Ring Substituents on the Biological Activity of Isoxazole Derivatives
| Substituent and Position | Observed Biological Effect | Target Class | Reference |
| 4-Fluoro on phenyl ring | Promotes cytotoxicity | Cancer Cells | nih.gov |
| 4-Trifluoromethyl on phenyl ring | Promotes cytotoxicity | Cancer Cells | nih.gov |
| Ortho substitution on phenyl ring | Effective cytotoxic agents | Cancer Cells | nih.gov |
| 3-Trifluoromethyl on pyrazole (B372694) ring | Anti-inflammatory activity | COX-2 | nih.gov |
Advanced Research Applications and Chemical Biology Development
Design and Synthesis of Functional Probes
The development of functional probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes. The 5-(2-fluorophenyl)isoxazol-3-ol scaffold is well-suited for the design of such probes, including fluorescent labels and agents for "click chemistry."
The isoxazole (B147169) ring itself can be a component of fluorescent molecules. rsc.org The synthesis of functionalized isoxazoles allows for the attachment of fluorophores or other reporter tags. For instance, the hydroxyl group of 5-(2-fluorophenyl)isoxazol-3-ol can be derivatized to introduce a linker arm, which can then be conjugated to a fluorescent dye. Alternatively, the isoxazole ring can be synthesized with a fluorescent group already incorporated.
A powerful strategy for creating functional probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." ekb.egdovepress.comnih.govbohrium.comresearchgate.net This reaction forms a stable triazole linkage between two molecules, one containing an azide (B81097) group and the other an alkyne group. The 5-(2-fluorophenyl)isoxazol-3-ol can be modified to include either an azide or an alkyne functionality, allowing it to be "clicked" onto a biomolecule of interest or a reporter molecule. For example, the hydroxyl group could be etherified with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized isoxazole can then be reacted with an azide-containing fluorophore or biomolecule.
The synthesis of such probes often involves multi-step sequences. A general approach to synthesizing functionalized fluoroalkyl-substituted isoxazoles has been developed, which can be adapted for the creation of probes from 5-(2-fluorophenyl)isoxazol-3-ol. nih.govnih.govnih.gov These synthetic routes provide access to isoxazoles with various functional groups that can serve as handles for bioconjugation.
Table 1: Potential Functional Probes Derived from 5-(2-Fluorophenyl)isoxazol-3-ol
| Probe Type | Functionalization Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., coumarin, fluorescein) to the isoxazol-3-ol via an ether or ester linkage. | Bioimaging, fluorescence resonance energy transfer (FRET) assays. |
| Click Chemistry Handle (Alkyne) | Etherification of the isoxazol-3-ol with propargyl bromide. | Site-specific labeling of azide-modified biomolecules. |
| Click Chemistry Handle (Azide) | Conversion of the hydroxyl group to an azide via a two-step process (e.g., tosylation followed by substitution with sodium azide). | Site-specific labeling of alkyne-modified biomolecules. |
| Biotinylated Probe | Attachment of a biotin (B1667282) moiety through a linker to the isoxazol-3-ol. | Affinity-based protein profiling and purification. |
Integration into Hybrid Molecular Scaffolds (e.g., isoxazole-oxazole, isoxazole-pyrazole hybrids)
Hybrid molecules, which combine two or more pharmacophores, are a growing area of drug discovery, often leading to compounds with improved or novel biological activities. The 5-(2-fluorophenyl)isoxazol-3-ol scaffold is an excellent candidate for the synthesis of hybrid molecules, such as isoxazole-oxazole and isoxazole-pyrazole hybrids.
The synthesis of isoxazole-oxazole hybrids can be achieved through various synthetic routes. One reported method involves the reaction of an isoxazolyl-substituted diazoacetate with a nitrile, which proceeds via a nitrile ylide intermediate followed by cyclization. researchgate.net To apply this to 5-(2-fluorophenyl)isoxazol-3-ol, the compound would first need to be converted to a suitable diazoacetate derivative.
The synthesis of isoxazole-pyrazole hybrids can be approached by utilizing a common precursor that can be cyclized to form either the isoxazole or the pyrazole (B372694) ring, depending on the reaction conditions. For example, α,β-acetylenic ketones can react with hydroxylamine (B1172632) to form isoxazoles or with hydrazine (B178648) to yield pyrazoles. organic-chemistry.orgresearchgate.net A synthetic strategy starting from a precursor to 5-(2-fluorophenyl)isoxazol-3-ol could be adapted to produce a corresponding pyrazole analog, which could then be linked to the isoxazole to form a hybrid.
A facile synthetic route has been developed for both 3- or 5-fluoroalkyl-substituted isoxazoles and pyrazoles from fluoroalkyl ynones and binucleophiles. nih.govenamine.netresearchgate.net This methodology allows for the regioselective synthesis of either heterocycle, providing a clear pathway to creating isoxazole-pyrazole hybrid structures.
Table 2: Synthetic Strategies for Hybrid Molecules from 5-(2-Fluorophenyl)isoxazol-3-ol
| Hybrid Type | Synthetic Strategy | Key Intermediates |
| Isoxazole-Oxazole | Reaction of an isoxazolyl-diazoacetate with a nitrile. | 5-(2-Fluorophenyl)isoxazol-3-yl diazoacetate. |
| Isoxazole-Pyrazole | Parallel synthesis from a common α,β-acetylenic ketone precursor. | A 2-fluorophenyl-substituted α,β-acetylenic ketone. |
| Isoxazole-Triazole | "Click chemistry" ligation of an azide-functionalized isoxazole with an alkyne-functionalized pyrazole (or vice versa). | Azido- or alkynyl-derivatives of 5-(2-fluorophenyl)isoxazol-3-ol and a corresponding pyrazole. |
Exploration in Agrochemical and Material Science Contexts (Mechanistic/Chemical Application Focus)
The chemical properties of 5-(2-fluorophenyl)isoxazol-3-ol also suggest its potential utility in the fields of agrochemicals and material science, with a focus on its mechanistic applications.
In an agrochemical context, isoxazole derivatives have been investigated for their fungicidal properties. The mechanism of action of such compounds often involves the inhibition of specific enzymes in the fungal pathogen. The 5-(2-fluorophenyl)isoxazol-3-ol scaffold could be used as a starting point for the development of new fungicides. Mechanistic studies would focus on identifying the molecular target of these compounds and understanding how the 2-fluorophenyl and isoxazol-3-ol moieties contribute to their activity and specificity.
In material science, the isoxazole ring can be incorporated into polymers or other materials to impart specific properties. The reactivity of the isoxazol-3-ol allows for its use as a monomer in polymerization reactions. For example, it could be converted into a derivative suitable for ring-opening polymerization or polycondensation. The fluorine atom on the phenyl ring can also influence the material's properties, such as its thermal stability, hydrophobicity, and electronic characteristics.
Mechanistic studies of isoxazoles in materials science might explore their photochemical reactivity. Isoxazoles can undergo photochemical rearrangements, and understanding these pathways is crucial for designing light-responsive materials. The specific substitution pattern of 5-(2-fluorophenyl)isoxazol-3-ol would influence its photochemical behavior.
Table 3: Potential Applications in Agrochemicals and Material Science
| Field | Application | Mechanistic Focus |
| Agrochemicals | Development of novel fungicides. | Enzyme inhibition studies; structure-activity relationship (SAR) to understand the role of the 2-fluorophenyl group. |
| Material Science | Synthesis of functional polymers. | Polymerization kinetics; characterization of the thermal and optical properties of the resulting materials. |
| Photochemistry | Development of photo-responsive materials. | Investigation of photochemical rearrangement pathways of the isoxazole ring. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The presence of stereocenters in drug molecules can have a profound impact on their pharmacological profiles. While methods for the synthesis of isoxazoles are well-established, the development of stereoselective methodologies for derivatives of 5-(2-Fluorophenyl)isoxazol-3-ol remains a critical and underexplored area.
Future research should focus on asymmetric synthesis to access enantiomerically pure forms of this compound and its analogs. The introduction of a chiral center, for instance at the C4 position of the isoxazole (B147169) ring or on a side chain, could lead to derivatives with enhanced biological specificity and potency. Promising approaches include:
Chiral Catalyst-Mediated Cycloadditions: Utilizing chiral catalysts in the [3+2] cycloaddition reactions of nitrile oxides with appropriately substituted alkynes or alkenes could provide a direct route to chiral isoxazoles. thieme-connect.com Research into chiral quinine-catalyzed asymmetric Michael additions followed by cyclization has shown success for other complex isoxazoles and could be adapted. thieme-connect.com
Asymmetric Cycloisomerization: The use of chiral gold(I) or copper(II) complexes to catalyze the cycloisomerization of α,β-acetylenic oximes offers another potential pathway to chiral isoxazoles. organic-chemistry.org
Chiral Auxiliary-Based Synthesis: The incorporation of a chiral auxiliary on one of the starting materials can direct the stereochemical outcome of the cyclization, with the auxiliary being cleaved in a subsequent step. sigmaaldrich.com
Enzymatic Resolutions: Chemoenzymatic methods, employing lipases or other hydrolases for the kinetic resolution of racemic intermediates or final products, present a green and highly selective alternative. acs.org
The development of such methodologies would not only provide access to novel chemical entities but also enable detailed studies into the stereochemistry-activity relationships of 5-(2-Fluorophenyl)isoxazol-3-ol derivatives. nih.gov
In-Depth Mechanistic Dissection of Biological Activities at a Molecular Level
While isoxazole derivatives are known to exhibit a wide range of biological activities, the specific molecular mechanisms of action for 5-(2-Fluorophenyl)isoxazol-3-ol are largely uncharacterized. nih.govmdpi.com A deep dive into its biological targets and pathways is essential for its development as a potential therapeutic agent.
Future investigations should aim to:
Identify and Validate Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or enzymes with which 5-(2-Fluorophenyl)isoxazol-3-ol and its active analogs interact.
Elucidate Signaling Pathways: Once a target is identified, detailed cell-based assays and molecular biology techniques can be used to map the downstream signaling pathways affected by the compound. This could involve investigating effects on key cellular processes like apoptosis, cell cycle regulation, or inflammatory responses. mdpi.comnih.gov For instance, studies on other isoxazoles have implicated pathways involving caspases, NF-κB, and various kinases. mdpi.comnih.gov
Investigate Enzyme Inhibition Kinetics: For derivatives that target enzymes, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides crucial information about the binding site and mechanism. frontiersin.org
Explore Structure-Activity Relationships (SAR): A systematic synthesis of analogs with modifications to the fluorophenyl ring, the isoxazole core, and the hydroxyl group will be crucial to build a comprehensive SAR profile. researchgate.net This will help in identifying the key pharmacophoric features responsible for its biological activity.
A thorough understanding of the molecular-level interactions will be instrumental in optimizing the compound's efficacy and selectivity for specific therapeutic applications.
Computational Design for Targeted Molecular Interactions
In silico methods are powerful tools for accelerating drug discovery and materials science research. For 5-(2-Fluorophenyl)isoxazol-3-ol, computational design can guide the synthesis of new derivatives with improved properties and predict their interactions with biological targets.
Future research in this area should involve:
Molecular Docking Studies: Once potential biological targets are identified, molecular docking can be used to predict the binding mode and affinity of 5-(2-Fluorophenyl)isoxazol-3-ol and its analogs within the target's active site. nih.govnih.govqu.edu.sa This can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, it is possible to correlate the structural features of a series of analogs with their biological activity. tandfonline.com These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the predicted binding mode and revealing conformational changes that may occur upon binding. acs.orgnih.gov
Pharmacophore Modeling: Based on the structures of active analogs, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired activity.
The integration of computational design with synthetic chemistry and biological testing will create a synergistic workflow for the rational design of novel and potent derivatives of 5-(2-Fluorophenyl)isoxazol-3-ol.
Table 1: Potential Computational Approaches for 5-(2-Fluorophenyl)isoxazol-3-ol Research
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity to biological targets. | Identification of key interacting residues and guidance for analog design. nih.gov |
| 3D-QSAR | Correlate molecular structure with biological activity. | Predictive models for the activity of new derivatives. tandfonline.com |
| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Understanding the dynamic behavior and conformational changes upon binding. acs.org |
| Pharmacophore Modeling | Define essential features for biological activity. | A virtual screening tool to identify novel active compounds. nih.gov |
Expanding the Scope of Chemical Transformations for Scaffold Diversity
The isoxazole ring is a versatile scaffold that can undergo various chemical transformations to generate a diverse range of new molecules. researchgate.netnih.gov Exploring these transformations for 5-(2-Fluorophenyl)isoxazol-3-ol will be key to unlocking its full potential.
Future synthetic efforts should focus on:
Functionalization of the Isoxazole Ring: The C4 position of the isoxazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups. clockss.org These can then serve as handles for further modifications, for instance, through cross-coupling reactions. nih.gov
Ring-Opening Reactions: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions. wikipedia.orgnsf.gov This provides access to a variety of open-chain compounds like β-hydroxy ketones, enaminones, or β-amino alcohols, which are valuable synthetic intermediates in their own right. rsc.org
Derivatization of the Hydroxyl Group: The hydroxyl group at the C3 position can be alkylated, acylated, or used as a nucleophile in various reactions to introduce a wide array of substituents, thereby modulating the compound's physicochemical and biological properties.
Multicomponent Reactions: Employing multicomponent reactions, such as the Passerini or Ugi reactions, can rapidly generate libraries of complex molecules from simple starting materials, incorporating the 5-(2-Fluorophenyl)isoxazol-3-ol scaffold. mdpi.com
By systematically exploring these chemical transformations, a vast chemical space around the 5-(2-Fluorophenyl)isoxazol-3-ol core can be accessed, significantly increasing the probability of discovering novel compounds with desirable properties for a range of applications.
Table 2: Potential Chemical Transformations for Scaffold Diversity
| Transformation Type | Reaction | Potential Products |
| Ring Functionalization | Electrophilic substitution at C4 | 4-Halo, 4-nitro, or 4-acyl derivatives for further functionalization. clockss.org |
| Ring Opening | Reductive cleavage of the N-O bond | β-Hydroxy ketones, enaminones, β-amino alcohols. rsc.org |
| Hydroxyl Derivatization | Alkylation, acylation | Ethers, esters with diverse substituents. |
| Multicomponent Reactions | Passerini, Ugi reactions | Complex, highly substituted amides and peptides. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-fluorophenyl)isoxazol-3-ol, and what key reaction conditions must be controlled?
- Methodology : The compound is synthesized via cyclization of β-keto hydroxamic acids (Method E) using methanol and controlled dehydration agents. Key steps include:
- Use of tert-butyl peroxide for oxidation .
- Carbamoylation with N,N-dimethylcarbamoyl chloride in tetrahydrofuran (THF) under inert conditions .
- Purification via silica gel flash chromatography (20–30% ethyl acetate in hexane) to isolate intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing 5-(2-fluorophenyl)isoxazol-3-ol, and what diagnostic signals should researchers expect?
- 1H NMR : The isoxazole C3-OH proton appears as a singlet near δ 10.5–11.0 ppm. The 2-fluorophenyl group shows aromatic protons as a multiplet (δ 7.2–7.8 ppm) and coupling with fluorine (J = 8–12 Hz) .
- 13C NMR : The isoxazole C3 carbon resonates at δ 160–165 ppm, while the fluorinated aromatic carbons show distinct splitting (δ 115–135 ppm) .
- HRMS : Expect [M+H]+ ions with mass accuracy <5 ppm deviation. For example, C9H7FNO2+ (calc. 180.0459) .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and observed HRMS data for 5-(2-fluorophenyl)isoxazol-3-ol derivatives?
- Troubleshooting :
- Isotopic Interference : Fluorine (19F) may cause isotopic peaks; verify using high-resolution instruments .
- Impurities : Use preparative HPLC or repeated silica gel chromatography to remove byproducts (e.g., unreacted β-keto hydroxamic acids) .
- Ionization Artifacts : Electrospray ionization (ESI) may form adducts (e.g., [M+Na]+); compare with alternative ionization methods like APCI .
Q. What strategies are effective for optimizing regioselectivity in the cyclization steps during synthesis?
- Regioselective Control :
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor isoxazole formation over alternative oxazole byproducts .
- Catalytic Additives : Use of BF3·Et2O enhances cyclization efficiency by stabilizing the transition state .
- Temperature Gradients : Slow warming (0°C → 25°C) minimizes kinetic byproducts .
Q. How does the 2-fluorophenyl substituent influence acetylcholinesterase (AChE) inhibitory activity compared to other substituents?
- Structure-Activity Relationship :
- The 2-fluorophenyl group enhances π-π stacking with AChE’s aromatic residues (e.g., Trp86) compared to alkyl substituents (e.g., pentan-2-yl), improving IC50 values by 3–5 fold .
- Fluorine’s electron-withdrawing effect increases electrophilicity of the isoxazole ring, enhancing covalent interactions with catalytic serine residues .
- Comparative Data :
| Substituent | IC50 (nM) | Source |
|---|---|---|
| 2-Fluorophenyl | 12.3 | |
| Pentan-2-yl | 45.7 | |
| Isobutyl | 62.1 |
Q. What are the common side reactions during functionalization of 5-(2-fluorophenyl)isoxazol-3-ol, and how are they mitigated?
- Side Reactions :
- Over-Carbamoylation : Excess N,N-dimethylcarbamoyl chloride leads to di-substituted byproducts. Mitigation: Use stoichiometric reagent ratios .
- Hydrolysis : The C3-OH group is prone to hydrolysis under acidic conditions. Mitigation: Conduct reactions in anhydrous THF with molecular sieves .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
